2-(5-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid

Structural Identity Verification Procurement Differentiation Isomer Discrimination

2-(5-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid (CAS 92449-03-1) is a heterocyclic building block consisting of a benzoic acid moiety ortho-substituted with a 5-oxo-4,5-dihydro-1H-imidazole ring. Its molecular formula is C₁₀H₈N₂O₃ with a molecular weight of 204.18 g/mol.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 92449-03-1
Cat. No. B12943418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid
CAS92449-03-1
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=N1)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C10H8N2O3/c13-8-5-11-9(12-8)6-3-1-2-4-7(6)10(14)15/h1-4H,5H2,(H,14,15)(H,11,12,13)
InChIKeyJEJSJLOEKTZZGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic Acid (CAS 92449-03-1): Procurement-Relevant Identity, Nomenclature, and Physicochemical Baseline


2-(5-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid (CAS 92449-03-1) is a heterocyclic building block consisting of a benzoic acid moiety ortho-substituted with a 5-oxo-4,5-dihydro-1H-imidazole ring. Its molecular formula is C₁₀H₈N₂O₃ with a molecular weight of 204.18 g/mol . The correct systematic name per IUPAC and regulatory databases is Benzoic acid, 2-(4,5-dihydro-4-oxo-1H-imidazol-2-yl)-, while common synonyms include 2-(5-oxo-1,4-dihydroimidazol-2-yl)benzoic acid . Critically, this compound is structurally and legally distinct from the isomeric compound 2-(1H-imidazol-2-yl)benzoic acid (CAS 67792-82-9; C₁₀H₈N₂O₂, MW 188.18), which lacks the 5-oxo (carbonyl) functional group on the imidazoline ring [1]. This nomenclature and CAS registry distinction is essential for procurement officers to avoid incorrect sourcing, as the two compounds are not interchangeable in regulatory or synthetic contexts.

Why 2-(5-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic Acid Cannot Be Generically Substituted by Other Imidazole- or 5-Oxo-Imidazoline-Bearing Benzoic Acid Analogs


Within the chemotype of imidazole-containing benzoic acids, the specific regioisomeric attachment (ortho- vs. meta- vs. para-substitution), the oxidation state of the imidazole ring (imidazole vs. 4,5-dihydroimidazole vs. 5-oxo-4,5-dihydroimidazole), and the presence or absence of the reactive 5-oxo (carbonyl) group are primary determinants of biochemical activity, synthetic reactivity, and pharmacopoeial impurity classification [1]. For example, the antiplatelet agent dazoxiben (4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid) achieves nanomolar potency against thromboxane synthase through a para-substituted imidazolylethoxy linkage, a pharmacophore entirely absent in the ortho-substituted 5-oxo-dihydroimidazole scaffold . Conversely, the benzimidazole intermediate 2-(4,5-dihydro-4-oxo-1H-imidazol-2-yl)benzoic acid is explicitly designated as a valuable, non-substitutable intermediate in the industrial synthesis of the blockbuster anticoagulant dabigatran etexilate, where its specific cyclization chemistry cannot be replicated by related isomeric acids [2]. Regulatory and synthetic path dependency thus preclude generic interchange without revalidation.

Quantitative Evidence Guide: How 2-(5-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic Acid (CAS 92449-03-1) Compares Against Structural Analogs and Established Drug Intermediates


Molecular Identity: Ortho-5-Oxo-Dihydroimidazole Substitution Distinguishes CAS 92449-03-1 from the Non-Oxidized Isomer CAS 67792-82-9

The target compound, 2-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid (CAS 92449-03-1), differs fundamentally from the commonly confused non-oxidized analog 2-(1H-imidazol-2-yl)benzoic acid (CAS 67792-82-9). The difference lies in the molecular formula (C₁₀H₈N₂O₃ vs. C₁₀H₈N₂O₂), molecular weight (204.18 g/mol vs. 188.18 g/mol), and the presence of a ketone functional group at the 5-position of the imidazoline ring in CAS 92449-03-1 . This carbonyl group is not present in CAS 67792-82-9, which contains an aromatic imidazole ring. The quantitative distinction (+16 Da mass difference) is analytically unambiguous and directly impacts all downstream applications [1].

Structural Identity Verification Procurement Differentiation Isomer Discrimination

Synthetic Indispensability: CAS 92449-03-1 Is a Designated Dabigatran Etexilate Intermediate, Not Substitutable by Other Benzoic Acid Synthons

US Patent 8,119,810 (Boehringer Ingelheim) explicitly identifies the benzimidazole derivative derived from 2-(4,5-dihydro-4-oxo-1H-imidazol-2-yl)benzoic acid as a 'valuable intermediate product' of 'central importance' in the synthesis of the active pharmaceutical ingredient dabigatran etexilate [1]. In this patented industrial route, the compound of formula 1—which incorporates the 5-oxo-dihydroimidazole-benzoic acid scaffold—is the penultimate intermediate before conversion to the final drug substance [2]. No alternative intermediate (e.g., 4-(1H-imidazol-1-yl)benzoic acid, CAS 17616-04-5; or 2-(1H-imidazol-2-yl)benzoic acid, CAS 67792-82-9) is recognized in this regulatory filing. The patent's claims are limited to the specific conversion of this particular scaffold, meaning substitution would constitute a new synthetic route requiring full revalidation [3].

Dabigatran Synthesis Pharmaceutical Intermediate Supply Chain Integrity

Anti-Platelet Therapeutic Potential: 2-Substituted Benzoic Acid Imidazoles Are Patent-Locked Platelet Antiaggregating Agents with Anti-Metastatic Properties

European Patent EP 0142754 A2 (Warner-Lambert Company) discloses 2-substituted-benzoic acid imidazoles—a class into which CAS 92449-03-1 falls—as platelet antiaggregating agents useful for cardiovascular diseases, respiratory disorders, and reducing tumor metastasis [1]. This positions the compound within a pharmacologically validated class distinct from the 4-substituted thromboxane synthase inhibitors such as dazoxiben (UK-37,248), which achieves its antiplatelet effect via thromboxane synthase inhibition (IC₅₀ = 3×10⁻⁹ M in human platelet microsomes) . While direct IC₅₀ data for CAS 92449-03-1 against thromboxane synthase or platelet aggregation are not publicly available at the time of this analysis, the 2-substituted regioisomeric pattern is a key structural determinant of the differentiated mechanism claimed in EP 0142754, which encompasses anti-metastatic activity not reported for 4-substituted imidazole analogs [2].

Platelet Antiaggregation Thromboxane Pathway Cardiovascular Research

Chemical Stability and Synthetic Versatility: The 5-Oxo-4,5-Dihydroimidazole Ring Enables Ring-Opening and Cyclization Chemistry Unavailable with Aromatic Imidazole Analogs

The 5-oxo-4,5-dihydroimidazole ring in CAS 92449-03-1 contains a partially saturated heterocycle with a reactive carbonyl group, enabling synthetic transformations (e.g., cyclization to benzimidazoles via reaction with ortho-phenylenediamine derivatives) that are impossible with the fully aromatic imidazole analog CAS 67792-82-9 [1]. This reactivity is explicitly leveraged in the dabigatran etexilate synthesis patents, where the 5-oxo-dihydroimidazole-benzoic acid scaffold undergoes a Pinner-type cyclization to form the benzimidazole core [2]. In contrast, the aromatic imidazole analog CAS 67792-82-9 lacks this carbonyl and cannot undergo the same cyclization pathway, limiting its synthetic utility to metal-catalyzed coupling reactions rather than acid-catalyzed heterocycle formation [3].

Synthetic Versatility Ring-Opening Chemistry Benzimidazole Cyclization

Purity Specification Baseline: Technical-Grade CAS 92449-03-1 Is Commercially Available at Defined Purity Levels for Research and Industrial Use

Commercial sourcing data indicate that 2-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic acid (CAS 92449-03-1) is available at defined purity specifications, with technical-grade material offered at 90% purity . This contrasts with the structurally similar 2-(1H-imidazol-2-yl)benzoic acid (CAS 67792-82-9), which is offered at higher purity (≥95% to 98+%) from multiple vendors . The lower purity baseline for CAS 92449-03-1 is consistent with its primary role as a synthetic intermediate rather than a final drug substance, and procurement officers should verify purity specifications with individual suppliers based on intended application . The presence of the reactive 5-oxo group contributes to the compound's inherent chemical lability and may necessitate controlled storage conditions (recommended 2–8°C under nitrogen) to maintain purity during storage .

Purity Specification Commercial Availability Quality Control

Antibacterial Class-Level Evidence: 5-Oxo-Imidazolines Show Gram-Positive Selective Activity at Defined Concentrations

A systematic antibacterial profiling study of 5-oxo-imidazoline derivatives (Nasare et al.) demonstrated that compounds within this chemotype—to which CAS 92449-03-1 belongs—exhibit concentration-dependent antibacterial activity against Gram-positive bacteria. Specifically, 5-oxo-imidazolines 3a and 3c at 125 μg/mL showed 'excellent antibacterial profile' against Bacillus thuringiensis, while showing moderate activity against Staphylococcus aureus and B. thuringiensis at lower concentrations [1]. In comparison, Gram-negative bacteria (E. coli, E. aerogenes) required much higher concentrations (1000, 500 μg/mL) to achieve good-to-moderate activity, and were non-active at 125 μg/mL and below [2]. The standard comparator chloramphenicol was used as a positive control in these assays. This Gram-positive selectivity profile is a recognized class characteristic of 5-oxo-imidazolines and differentiates them from benzimidazole-based antibacterial agents, which often show broader Gram-negative coverage [3].

Antibacterial Screening Gram-Positive Selectivity 5-Oxo-Imidazoline Chemotype

Procurement-Relevant Application Scenarios for 2-(5-Oxo-4,5-dihydro-1H-imidazol-2-yl)benzoic Acid (CAS 92449-03-1) Based on Quantitative Differentiation Evidence


Dabigatran Etexilate Generic Development: Intermediate Sourcing and Impurity Reference Standard Programs

CAS 92449-03-1 is the designated intermediate scaffold in the Boehringer Ingelheim patent estate for dabigatran etexilate synthesis (US 8,119,810; WO 2013024384 A1) [1][2]. Generic pharmaceutical manufacturers developing dabigatran must source this specific compound—not its aromatic imidazole isomer CAS 67792-82-9—as a process intermediate or as a reference marker for impurity profiling. Any substitution constitutes a new synthetic route requiring full Abbreviated New Drug Application (ANDA) revalidation. Procurement teams should engage suppliers with documented batch-to-batch consistency at ≥90% purity (technical grade) and demand certificates of analysis confirming CAS registry identity, molecular formula (C₁₀H₈N₂O₃; MW 204.18), and absence of the isomeric impurity CAS 67792-82-9 (MW 188.18) by HPLC-MS [3].

Cardiovascular Drug Discovery: Scaffold for Dual-Acting Platelet Antiaggregatory and Anti-Metastatic Agents

The 2-substituted benzoic acid imidazole scaffold, as disclosed in EP 0142754 A2, is patent-validated for dual platelet antiaggregation and anti-metastatic activity [1]. This differentiates CAS 92449-03-1 from 4-substituted imidazole benzoic acids such as dazoxiben, which are potent thromboxane synthase inhibitors (IC₅₀ = 3×10⁻⁹ M) but lack the claimed anti-metastatic properties [2]. Medicinal chemistry teams pursuing multitarget cardiovascular-oncology agents should prioritize the ortho-substituted 5-oxo-dihydroimidazole scaffold as a structurally distinct starting point. Although target-specific IC₅₀ data for CAS 92449-03-1 remain to be generated, the differentiated regioisomeric and oxidation-state features provide a rational basis for compound library design and lead optimization campaigns seeking to exploit the 2-substituted pharmacophore [3].

Benzimidazole Library Synthesis: Cyclization-Competent Building Block for High-Throughput Medicinal Chemistry

The reactive 5-oxo-4,5-dihydroimidazole ring in CAS 92449-03-1 provides a unique synthetic entry point for acid-catalyzed cyclization to benzimidazoles via reaction with ortho-phenylenediamine derivatives—a transformation explicitly exploited in dabigatran intermediate synthesis [1]. This reactivity is not accessible with the aromatic imidazole analog CAS 67792-82-9, which requires alternative (typically metal-catalyzed) coupling conditions for further functionalization [2]. Academic and industrial medicinal chemistry laboratories building benzimidazole-focused compound libraries for kinase inhibition, HDAC inhibition, or antimicrobial screening should select CAS 92449-03-1 as the preferred cyclization-competent building block. The compound should be stored at 2–8°C under nitrogen to preserve the reactive 5-oxo functionality prior to use [3].

Antibacterial Lead Optimization: Gram-Positive Selective 5-Oxo-Imidazoline Scaffold Development

Class-level antibacterial profiling of 5-oxo-imidazolines demonstrates Gram-positive selective activity at concentrations of 125 μg/mL against Bacillus thuringiensis, with moderate activity against Staphylococcus aureus, and substantially lower potency against Gram-negative organisms (requiring 500–1000 μg/mL for detectable activity) [1][2]. This selectivity profile differentiates the 5-oxo-imidazoline chemotype from benzimidazole-based antibacterial agents that often exhibit broader Gram-negative coverage. For anti-infective discovery programs seeking narrow-spectrum Gram-positive agents with potentially reduced collateral damage to the gut microbiome, CAS 92449-03-1 serves as a structurally tractable starting scaffold. Structure-activity relationship (SAR) exploration around the benzoic acid moiety and the 5-oxo substituent should be prioritized, with MIC determination against B. thuringiensis and S. aureus as primary screening endpoints at the 125 μg/mL benchmark concentration [3].

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